Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride
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Overview
Description
Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride is a complex organic compound with a unique structure that combines a long-chain fatty acid ester with a dimethylamino group and a naphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride typically involves a multi-step process. The initial step often includes the esterification of octadecanoic acid with a suitable alcohol. This is followed by the introduction of the dimethylamino group and the naphthalenyl moiety through a series of substitution reactions. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to improve yield and efficiency. Catalysts such as ionic liquids can be used to facilitate the alkylation and esterification reactions, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenyl ketones, while reduction can produce naphthalenyl alcohols.
Scientific Research Applications
Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and alkylation reactions.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological membranes, altering their permeability and fluidity. The naphthalenyl moiety can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(Dimethylamino)-1-(1-naphthyl)-1-propanone hydrochloride
- 9-Octadecenamide, N-[10-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]decyl]-, (9Z)-
Uniqueness
What sets Octadecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride apart is its unique combination of a long-chain fatty acid ester with a dimethylamino group and a naphthalenyl moiety. This structure imparts unique physicochemical properties, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
119585-30-7 |
---|---|
Molecular Formula |
C35H58ClNO2 |
Molecular Weight |
560.3 g/mol |
IUPAC Name |
[5-(dimethylamino)-2-naphthalen-1-ylpentyl] octadecanoate;hydrochloride |
InChI |
InChI=1S/C35H57NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-35(37)38-30-32(25-22-29-36(2)3)34-27-21-24-31-23-19-20-26-33(31)34;/h19-21,23-24,26-27,32H,4-18,22,25,28-30H2,1-3H3;1H |
InChI Key |
CNCNEWBDPOJEHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCN(C)C)C1=CC=CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
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